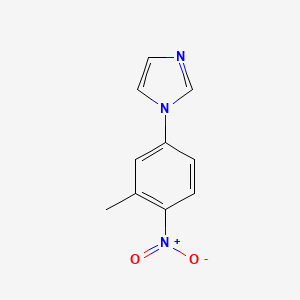

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

概要

説明

1-(3-Methyl-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-methyl-4-nitrophenyl group attached to the imidazole ring

準備方法

The synthesis of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole typically involves the reaction of 3-methyl-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

1-(3-Methyl-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3-Methyl-4-nitrophenyl)-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

1-(3-Methyl-4-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as:

3-Methyl-4-nitrophenol: This compound has a similar nitro group but lacks the imidazole ring. It is used in different applications, including as an intermediate in the synthesis of other chemicals.

1-Methyl-4-(3-nitrophenyl)piperazine: This compound contains a piperazine ring instead of an imidazole ring. It is used in pharmaceutical research for its potential therapeutic properties.

The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

1-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS No. 102791-92-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and antifungal applications. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 3-methyl-4-nitrophenyl group. The imidazole nucleus is known for its pharmacophoric properties, making it a valuable scaffold in medicinal chemistry.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antiviral properties. For instance, compounds in a related study showed moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%, alongside cytotoxicity values (CC50) greater than 200 µM . Specifically, compounds that inhibit the HIV-1 integrase (IN) showed promising results in disrupting the interaction between IN and LEDGF/p75, which is critical for viral replication.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| 11a | >50% | >200 |

| 11b | >50% | 158.4 |

| 11h | >50% | 50.4 |

Anti-inflammatory Activity

In vivo studies have indicated that certain imidazole derivatives possess anti-inflammatory properties. For example, two specific compounds demonstrated up to 58% inhibition of inflammation with minimal gastrointestinal irritation . These findings suggest that modifications to the imidazole structure can enhance its therapeutic efficacy while reducing side effects.

Table 2: Anti-inflammatory Efficacy of Imidazole Derivatives

| Compound | % Inhibition | GI Irritation Severity Index |

|---|---|---|

| 2h | 49.58% | 0.17 |

| 2l | 58.02% | 0.34 |

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored extensively. In vitro tests revealed that certain synthesized compounds exhibited significant antifungal activity against various strains, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL . This positions imidazoles as promising candidates in the development of new antifungal agents.

Table 3: Antifungal Activity of Selected Compounds

| Compound | MIC (µg/mL) |

|---|---|

| 3h | 12.5 |

| 3l | 12.5 |

Study on HIV-1 Integrase Inhibition

A notable study evaluated the ability of several imidazole derivatives to inhibit HIV-1 integrase activity. The results indicated that compounds with specific substitutions on the imidazole ring could effectively disrupt critical protein interactions necessary for viral replication, achieving inhibition rates above 89% for some derivatives .

Synthesis and Characterization

The synthesis of these compounds typically involves multi-step reactions starting from readily available precursors like glyoxal derivatives and various substituted anilines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures and purity of the synthesized compounds .

特性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUDPOPONCSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。